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molecular formula C14H14ClNO2 B2354692 1-Chloro-4-morpholin-4-yl-2-naphthol CAS No. 159596-04-0

1-Chloro-4-morpholin-4-yl-2-naphthol

Cat. No. B2354692
M. Wt: 263.72
InChI Key: CQMPZTLEBQKQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623005

Procedure details

1-Chloro-4-morpholino-2-naphthol (15.0 g;0.057 mol), prepared as described in 2(a) above, was dissolved in 10% aqueous potassium hydroxide (100 ml) and was treated in the presence of palladium on charcoal (1.75 g;5%) at room temperature under 3 atmospheres of hydrogen until a stoichiometric amount of hydrogen was absorbed (approximately 24h). The palladium catalyst was removed by filtration and the filtrate neutralised with glacial acetic acid to afford 4-morpholino-2-naphthol as a white solid (8.5 g;65%), m.pt. 231°-232° C. ##STR19##
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
2(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.75 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:4][C:3]=1[OH:18].[H][H]>[OH-].[K+].[Pd]>[O:15]1[CH2:14][CH2:13][N:12]([C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:2]=[C:3]([OH:18])[CH:4]=2)[CH2:17][CH2:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C=C(C2=CC=CC=C12)N1CCOCC1)O
Step Two
Name
2(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1.75 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed (approximately 24h)
CUSTOM
Type
CUSTOM
Details
The palladium catalyst was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC(=CC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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